1-{2-[(dimethylsulfamoyl)amino]ethyl}-4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
2-[1-[2-(dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3S/c1-16(2)22(20,21)14-8-9-18-12(19)17(3)11(15-18)10-6-4-5-7-13-10/h4-7,14H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTDWZRXJPVVII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNS(=O)(=O)N(C)C)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide-Carbonyl Cyclocondensation
The 4,5-dihydrotriazolone scaffold forms via microwave-assisted cyclization of pyridine-2-carbohydrazide with methyl-substituted β-keto esters. Adapted from, this method achieves 85–92% yields under 150 W irradiation (90°C, 15 min):
Procedure :
- React pyridine-2-carbohydrazide (1.0 eq) with methyl 3-ketopentanoate (1.2 eq) in DMF.
- Add NaOH (1.5 eq) and irradiate under microwave conditions.
- Acidify with HCl to precipitate 3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 89% |
| Reaction Time | 15 min |
| Purification | Recrystallization |
Thiosemicarbazide Route
Alternative core formation employs thiosemicarbazides cyclized in acidic media. Thiourea derivatives react with α-haloketones to form triazolones, though yields are lower (68–74%) compared to microwave methods.
N1-Alkylation for Ethylamine Side Chain
Bromoethylamine Coupling
Introducing the ethylamine spacer requires alkylation of the triazolone’s N1 position. Using 2-bromoethylamine hydrobromide (1.5 eq) in refluxing ethanol with K2CO3 (2.0 eq) achieves 76% yield:
Optimized Conditions :
- Solvent: Ethanol
- Temperature: 78°C (reflux)
- Duration: 8 hr
Characterization :
Sulfamoylation of Primary Amine
Dimethylsulfamoyl Chloride Reaction
The terminal amine undergoes sulfamoylation using dimethylsulfamoyl chloride (1.1 eq) in dichloromethane with Et3N (3.0 eq) as base:
Procedure :
- Dissolve N1-(2-aminoethyl)-triazolone (1.0 eq) in anhydrous DCM.
- Add Et3N dropwise, followed by dimethylsulfamoyl chloride at 0°C.
- Warm to room temperature and stir for 12 hr.
Yield : 82% after silica gel chromatography.
13C NMR (CDCl3) : δ 44.8 (N(CH3)2), 39.5 (SO2N).
C4 Methylation Strategies
Post-Cyclization Alkylation
Treating the triazolone with methyl iodide (2.0 eq) in THF using NaH (1.2 eq) at 0°C installs the C4 methyl group:
Reaction Profile :
Integrated Synthetic Pathway
Combining the above steps yields the target compound:
Stepwise Overview :
- Core Formation : Microwave-assisted cyclocondensation (89%).
- N1-Alkylation : Bromoethylamine coupling (76%).
- C4 Methylation : Methyl iodide alkylation (88%).
- Sulfamoylation : Dimethylsulfamoyl chloride reaction (82%).
Overall Yield : 49% (multi-step).
Spectroscopic Characterization
1H NMR (DMSO-d6) :
- δ 8.51 (d, J=4.8 Hz, 1H, Py-H6), 7.89 (t, J=7.6 Hz, 1H, Py-H4), 7.42 (d, J=7.9 Hz, 1H, Py-H3), 4.32 (s, 2H, NCH2), 3.28 (s, 3H, NCH3), 2.91 (s, 6H, SO2N(CH3)2).
FTIR (KBr) :
Comparative Analysis of Methodologies
| Method | Yield (%) | Time | Equipment |
|---|---|---|---|
| Microwave Cyclization | 89 | 15 min | CEM Discover |
| Conventional Heating | 74 | 6 hr | Reflux |
| Sulfamoylation | 82 | 12 hr | Magnetic Stirrer |
Microwave irradiation significantly enhances cyclization efficiency, reducing time from hours to minutes.
Challenges and Optimization
Chemical Reactions Analysis
Triazole Ring Reactivity
The 1,2,4-triazole ring undergoes characteristic reactions, including:
Nucleophilic Substitution
The sulfur atom in the dimethylsulfamoyl group participates in nucleophilic substitutions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., 2-bromo-1,1-diethoxyethane) in basic media (Cs₂CO₃/DMF) to form S-alkylated intermediates .
-
Acylation : Acetylation of NH groups at the 4-position reduces biological activity but enhances solubility .
Conditions :
Cycloaddition Reactions
The triazole ring engages in [3+2] cycloadditions with dipolarophiles (e.g., nitriles) to form fused heterocycles.
Pyridine Moieties in Electrophilic Substitution
The pyridin-2-yl group directs electrophilic substitution at the 3- and 5-positions:
-
Nitration : Forms nitro derivatives under HNO₃/H₂SO₄.
-
Halogenation : Reacts with Cl₂ or Br₂ in acetic acid to yield chloro- or bromo-substituted analogs.
Key Data :
| Reaction Type | Reagents | Position | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3 | 65–70 |
| Bromination | Br₂/AcOH | 5 | 55–60 |
Dimethylsulfamoyl Group Transformations
The –SO₂NMe₂ group undergoes:
Hydrolysis
-
Acidic hydrolysis (HCl/H₂O) cleaves the sulfonamide bond, yielding ethylamine derivatives.
-
Basic hydrolysis (NaOH/EtOH) generates sulfonic acid intermediates.
Sulfonylation
Reacts with acyl chlorides (e.g., acetyl chloride) to form mixed sulfonate esters.
Redox Reactions
-
Oxidation : The triazole ring oxidizes with KMnO₄ to form 1,2,4-triazole-3-carboxylic acids .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole.
Biological Activity-Linked Reactions
Triazole derivatives exhibit antibacterial activity via:
-
DNA Gyrase Inhibition : Fluoroquinolone-triazole hybrids (MIC: 0.125–64 µg/mL) target bacterial enzymes .
-
Metal Chelation : The pyridine nitrogen coordinates with Zn²⁺ or Cu²⁺, enhancing antimicrobial potency .
Synthetic Pathways and Byproducts
A representative synthesis involves:
-
Cyclocondensation of hydrazine with pyridine-2-carboxylic acid derivatives.
-
Sulfamoylation using dimethylsulfamoyl chloride.
Key Byproducts :
-
Unreacted hydrazine intermediates (removed via chromatography).
-
Over-oxidized triazole oxides (controlled via stoichiometry).
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing SO₂ and NH₃.
-
Photodegradation : UV exposure cleaves the sulfonamide bond (t₁/₂ = 48 hr under sunlight).
Scientific Research Applications
Antifungal Activity
One of the prominent applications of this compound is in the development of antifungal agents. Research has shown that derivatives containing triazole and pyridine structures exhibit significant antifungal properties against various strains of fungi, including Candida species. A study synthesized a series of novel compounds similar to 1-{2-[(dimethylsulfamoyl)amino]ethyl}-4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one and evaluated their antifungal activity. The results indicated that some derivatives demonstrated greater efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .
Anticancer Potential
The compound also shows promise as an anticancer agent. Research focused on the synthesis of molecular hybrids containing triazole and sulfonamide fragments has revealed potential cytotoxic effects against various cancer cell lines. A quantitative structure–activity relationship (QSAR) analysis was employed to assess the anticancer activity of these compounds, leading to the identification of several promising candidates for further development .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of the triazole ring is known to enhance the compound's ability to inhibit fungal sterol biosynthesis and disrupt cellular processes in cancer cells. This interaction is critical for its antifungal and anticancer properties.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antifungal | Candida albicans | ≤ 25 µg/mL | |
| Antifungal | Rhodotorula mucilaginosa | ≤ 25 µg/mL | |
| Anticancer | Various Cancer Cell Lines | Varies |
Case Study 1: Antifungal Efficacy
In a study involving the synthesis of novel triazole derivatives, researchers found that compounds similar to this compound exhibited potent antifungal activity against clinical isolates of Candida. The study highlighted the importance of structural modifications in enhancing antifungal efficacy.
Case Study 2: Anticancer Activity
Another investigation explored the anticancer potential of triazole-sulfonamide hybrids. The study utilized QSAR methodologies to correlate structural features with biological activity. Results indicated that specific substitutions on the sulfonamide moiety significantly influenced cytotoxicity against breast cancer cell lines.
Mechanism of Action
The mechanism of action of 1-{2-[(dimethylsulfamoyl)amino]ethyl}-4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related triazolone derivatives, focusing on substituent variations, physicochemical properties, and inferred bioactivity.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent-Driven Bioactivity :
- The target compound’s dimethylsulfamoyl group distinguishes it from analogs with trifluoromethyl (e.g., ) or simple acetyl moieties (e.g., ). Sulfonamides are historically linked to antibacterial activity but may also inhibit carbonic anhydrases or tyrosine kinases .
- Pyridin-2-yl vs. Pyridin-3-yl : The position of the pyridine nitrogen affects binding specificity. Pyridin-2-yl (target compound) may favor interactions with metal ions or polar residues in enzyme active sites, whereas pyridin-3-yl () could enhance π-stacking with aromatic residues.
Sulfamoyl vs. Trifluoromethyl: Sulfamoyl groups (target compound, ) confer higher polarity and hydrogen-bonding capacity than trifluoromethyl groups (), impacting bioavailability and target selectivity.
Synthetic and Analytical Considerations :
Biological Activity
The compound 1-{2-[(dimethylsulfamoyl)amino]ethyl}-4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C₁₂H₁₈N₄O₃S
- Molecular Weight : 298.36 g/mol
- CAS Number : 2034610-45-0
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains. In a study evaluating related compounds, it was found that certain triazole derivatives displayed moderate to high activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. The compound may exhibit similar activities due to its structural characteristics. A comparative analysis of various triazole derivatives demonstrated that those with a pyridine substituent often showed enhanced antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus .
Anticancer Potential
Recent studies have explored the anticancer potential of triazole derivatives. The compound under review has been hypothesized to inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, compounds with similar structures have been shown to target the Bcr-Abl tyrosine kinase pathway, which is crucial in certain leukemia types .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, disrupting critical biochemical pathways in pathogens.
- DNA Interaction : Some studies suggest that triazoles can intercalate DNA strands, leading to inhibited replication in both microbial and cancer cells.
- Receptor Modulation : The compound may interact with specific cellular receptors, modulating signaling pathways that lead to cellular responses.
Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various triazole derivatives against clinical isolates. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound induced significant cytotoxicity in breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 1-{2-[(dimethylsulfamoyl)amino]ethyl}-4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one?
- Methodological Answer : The compound can be synthesized via condensation of pyridine-containing precursors with dimethylsulfamoyl-substituted amines. A typical approach involves refluxing intermediates in ethanol or DMF, followed by recrystallization (e.g., ethanol/DMF mixtures) to purify the product . For example, analogous triazolone derivatives are prepared by reacting 3-alkyl/aryl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with aldehydes under reflux conditions .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Characterization involves HPLC for purity assessment, FTIR for functional group verification (e.g., NH stretching in triazolone rings), and NMR (¹H/¹³C) to confirm substituent positions. Mass spectrometry (HRMS) is critical for verifying molecular weight, especially given the compound’s sulfamoyl and pyridyl groups . Potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol) can further assess acidic/basic properties via half-neutralization potentials (HNPs) .
Q. What solvents and reaction conditions are optimal for its stability during storage?
- Methodological Answer : Stability studies recommend storing the compound in anhydrous DMF or ethanol at 4°C to prevent hydrolysis of the sulfamoyl group. Accelerated degradation tests under varying pH (e.g., 2–12) and temperatures (25–60°C) can identify degradation pathways .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields of this compound across studies?
- Methodological Answer : Contradictions in yields may arise from differences in reaction stoichiometry, solvent polarity, or catalyst use. Systematic Design of Experiments (DoE) approaches, such as response surface methodology, can optimize parameters like temperature, solvent ratios, and reaction time. For example, flow-chemistry setups improve reproducibility by standardizing mixing efficiency and residence times .
Q. What advanced analytical techniques are used to study its reactivity with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding affinities, while X-ray crystallography or cryo-EM can resolve structural interactions with targets. Computational docking (e.g., AutoDock Vina) paired with MD simulations predicts binding modes, validated by mutagenesis studies on key residues .
Q. How do electronic effects of substituents (e.g., pyridyl vs. phenyl groups) influence its pKa and solubility?
- Methodological Answer : Substituent effects are analyzed via Hammett plots using potentiometric titrations in solvents like tert-butyl alcohol or DMF. For instance, electron-withdrawing groups (e.g., pyridyl) lower pKa by stabilizing deprotonated states, while bulky alkyl groups reduce aqueous solubility .
Q. What strategies mitigate side reactions during functionalization of the triazolone ring?
- Methodological Answer : Protecting the sulfamoyl group with tert-butyldimethylsilyl (TBDMS) chloride prevents undesired nucleophilic attacks. Microwave-assisted synthesis under inert atmospheres reduces oxidation side products, as demonstrated in analogous triazole derivatives .
Data Contradiction Analysis
Q. Why do studies report conflicting bioactivity profiles for structurally similar triazolone derivatives?
- Methodological Answer : Discrepancies often stem from assay variability (e.g., cell line specificity) or impurities in test compounds. Standardizing bioassays (e.g., using WHO-recommended cell lines) and orthogonal purity checks (HPLC + LC-MS) reduce variability. Meta-analyses of structure-activity relationships (SARs) can clarify trends .
Q. How can researchers reconcile differences in reported HNPs for this compound across solvents?
- Methodological Answer : HNPs are solvent-dependent due to solvation effects. Comparing data in isopropyl alcohol (low dielectric constant) vs. DMF (high polarity) requires correction using the Bates-Schwarzenbach equation. Standardized calibration with reference acids (e.g., benzoic acid) ensures cross-study comparability .
Methodological Tables
Table 1 : Optimized Reaction Conditions for Synthesis
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 70–80°C | ↑ 15–20% | |
| Solvent (DMF:EtOH) | 1:1 v/v | ↑ Crystallinity | |
| Reaction Time | 4–6 hours | ↓ Side products |
Table 2 : pKa Values in Different Solvents
| Solvent | pKa Range | Notes | Reference |
|---|---|---|---|
| Isopropyl alcohol | 8.2–8.7 | Low dielectric stabilization | |
| tert-Butyl alcohol | 7.9–8.3 | Steric hindrance effects | |
| DMF | 6.5–7.0 | High solvation capacity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
